4-Fluorodexetimide

Description

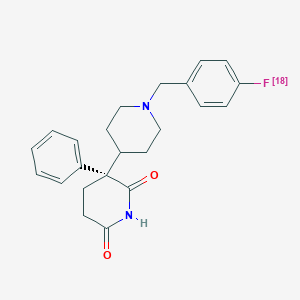

Structure

3D Structure

Properties

CAS No. |

131948-19-1 |

|---|---|

Molecular Formula |

C23H25FN2O2 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

(3S)-3-[1-[(4-(18F)fluoranylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C23H25FN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m1/s1/i24-1 |

InChI Key |

VTMACVBTDNAUST-PCDXLLNQSA-N |

SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |

Isomeric SMILES |

C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)[18F] |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |

Other CAS No. |

131948-19-1 |

Synonyms |

4-fluorodexetimide |

Origin of Product |

United States |

Radiosynthetic Methodologies for 4 Fluorodexetimide

Precursor Chemistry and Radiolabeling Strategies

The radiosynthesis of [18F]4-fluorodexetimide involves the incorporation of the positron-emitting radionuclide 18F into a suitable precursor molecule. Several strategies and precursor chemistries have been explored to achieve efficient and specific radiolabeling nih.govmdpi.comnih.govhzdr.deresearchgate.netcymitquimica.comdntb.gov.ua. A common approach involves the use of a precursor that allows for nucleophilic substitution with [18F]fluoride, which is typically produced via the 18O(p,n)18F nuclear reaction in a cyclotron nih.govhzdr.deresearchgate.net.

Key to these strategies is the preparation of a precursor molecule containing a leaving group at the position where 18F is to be incorporated, often on a phenyl ring system. [18F]Fluorobenzaldehydes, for instance, have been identified as useful synthetic precursors for the radiosynthesis of [18F]fluorodexetimides snmjournals.orghzdr.deresearchgate.netscispace.com.

Fluorine-18 (B77423) Incorporation Techniques

Nucleophilic aromatic substitution (SNAr) with no-carrier-added (n.c.a.) [18F]fluoride is a widely employed technique for introducing 18F into aromatic systems nih.govhzdr.deresearchgate.net. This method typically requires activation of the aromatic ring with an electron-withdrawing group and a suitable leaving group, such as a trimethylammonium triflate hzdr.deresearchgate.netabx.de.

For the synthesis of [18F]4-fluorobenzaldehyde, a precursor like 4-trimethylammoniumbenzaldehyde triflate can be reacted with [18F]fluoride in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 and a base (e.g., potassium carbonate) in an organic solvent like acetonitrile (B52724) hzdr.deresearchgate.netpnas.orgmdpi.com. This nucleophilic substitution allows for the incorporation of 18F onto the para position of the benzaldehyde (B42025) ring hzdr.deresearchgate.net.

Other techniques for 18F incorporation into aromatic systems, although not exclusively for 4-fluorodexetimide, include the use of activated nitro precursors or copper-mediated fluorination researchgate.netmdpi.com.

Reductive Amination Approaches

Reductive amination is a crucial step in the synthesis of amines, including the final step in assembling the 4-fluorodexetimide molecule bu.educengage.com.au. This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion, followed by reduction of the intermediate to a stable amine bu.educengage.com.aumasterorganicchemistry.com.

In the context of 4-fluorodexetimide radiosynthesis, reductive amination has been utilized to couple a labeled intermediate, such as [18F]4-fluorobenzaldehyde, with a desimino-dexetimide precursor nih.govsnmjournals.orgresearchgate.net. This one-pot reaction, often employing a reducing agent like sodium cyanoborohydride, allows for the formation of the final [18F]4-fluorodexetimide product nih.govsnmjournals.orgresearchgate.net. This approach has been reported to yield good radiochemical yields of high specific activity product snmjournals.orgresearchgate.net.

Alkylation Methodologies

Alkylation reactions can also play a role in the radiosynthesis of 4-fluorodexetimide or its precursors nih.govresearchgate.netdntb.gov.ualibretexts.org. Alkylation involves the transfer of an alkyl group to a substrate libretexts.org. In the synthesis of 4-fluorodexetimide, alkylation steps might be involved in constructing the non-radioactive portion of the molecule or in attaching a labeled synthon to a larger precursor nih.govnih.gov.

Radiochemical Yield and Purity Assessment in Research Syntheses

Achieving high radiochemical yield (RCY) and radiochemical purity (RCP) is paramount in the radiosynthesis of PET tracers like [18F]4-fluorodexetimide researchgate.netcymitquimica.comdntb.gov.uamdpi.com. RCY refers to the amount of the desired radiolabeled product obtained relative to the initial amount of radioactivity mdpi.com. RCP indicates the proportion of the total radioactivity that is in the form of the desired product mdpi.com. Impurities, both radioactive and chemical, can affect the accuracy of PET imaging and potentially lead to unwanted pharmacological effects mdpi.comnih.gov.

Radiochemical purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a radio detector nih.govacs.org. This allows for the separation and quantification of the radiolabeled product from other radioactive impurities nih.govacs.org. High RCP values, often greater than 95% or 97%, are generally required for clinical applications researchgate.netscispace.comnih.govresearchgate.net. Specific activity, which is the amount of radioactivity per mole of the compound, is also an important parameter, reflecting the concentration of the radiotracer and its potential for receptor binding nih.gov.

Research findings often detail the radiochemical yields and purities obtained under specific reaction conditions. For instance, studies on the reductive amination of [18F]fluorobenzaldehydes have reported good yields and high specific activity nih.govsnmjournals.orgresearchgate.net.

Here is a table summarizing some reported radiochemical yield data for 18F-labeled fluorodexetimides:

| Synthetic Approach | Precursor(s) | Radiolabeling Step | Reported Radiochemical Yield | Reference |

| Reductive Amination | [18F]Fluorobenzaldehyde, Norbenzyldexetimide | Reductive Amination | ≈20% | snmjournals.orgresearchgate.net |

| Alkylation (Multi-step) | Not explicitly detailed in snippet | Alkylation | 12% (overall, EOS) | nih.gov |

Automation and Efficiency Considerations in Radiosynthetic Processes

The short half-life of 18F necessitates rapid and efficient radiosynthetic procedures, making automation highly desirable for routine production of [18F]4-fluorodexetimide and other 18F-tracers nih.govresearchgate.netcymitquimica.com. Automated synthesis modules offer advantages in terms of reproducibility, reduced radiation exposure to personnel, and optimized reaction times researchgate.netnih.govnih.gov.

Automated synthesis of 18F-labeled compounds often involves pre-programmed sequences for the delivery of reagents, heating, mixing, and purification steps researchgate.netnih.govnih.gov. The synthesis of precursors like 4-[18F]fluorobenzaldehyde has been successfully automated using commercially available synthesis modules researchgate.net.

Efficiency in radiosynthesis is not only related to automation but also to optimizing reaction conditions, minimizing the number of steps, and developing precursors that lead to higher radiochemical yields in shorter times researchgate.netmdpi.comnih.gov. Solid-supported reactions can also contribute to efficiency by simplifying purification steps researchgate.net. Research continues to focus on developing more efficient and easily automated routes for the synthesis of 18F-labeled radiotracers mdpi.comnih.gov.

The development of automated synthesis methods for precursors and the final [18F]4-fluorodexetimide product is crucial for its wider availability and use in PET imaging researchgate.net.

Molecular Interactions and Pharmacological Characterization of 4 Fluorodexetimide

Muscarinic Acetylcholine (B1216132) Receptor Binding Profile

Studies investigating the in vivo distribution of radiolabeled 4-fluorodexetimide have demonstrated high uptake in brain regions known to be rich in mAChRs, such as the striatum, cerebral cortex, and hippocampus. Conversely, low radioactivity concentrations are observed in areas with low mAChR density, such as the cerebellum nih.gov. This distribution pattern is consistent with specific binding to muscarinic receptors nih.gov. The binding of 4-fluorodexetimide can be effectively blocked by pre-administration of known muscarinic antagonists like dexetimide (B1670337) or atropine (B194438), further supporting its specific interaction with mAChRs nih.gov.

Receptor Subtype Selectivity and Affinity

While 4-fluorodexetimide is generally considered a non-subtype selective muscarinic antagonist, comprehensive in vitro binding affinity data (Ki values) for the compound across all five muscarinic receptor subtypes (M1, M2, M3, M4, M5) are not extensively reported in the immediately available literature nih.govaksci.com. One study evaluating [18F]4-FDEX noted that its subtype selectivity was not fully evaluated, but based on blocking experiments using both non-subtype selective (scopolamine) and M1-selective (pirenzepine) antagonists, involvement of M2-M5 subtypes in its binding was suggested aksci.com.

In the context of PET imaging, the influx constant (Ki) of 18F-Fluorobenzyl-Dexetimide (FDEX), a related compound, has been determined in various brain regions. These values reflect the rate of tracer uptake into the tissue and can serve as an indicator of receptor density and binding in vivo.

| Brain Region | Influx Constant (Ki) (mL/min/cm³) |

| Putamen | 0.42 ± 0.04 |

| Frontal Cortex | 0.27 ± 0.01 |

| Hippocampus | 0.25 ± 0.02 |

| Thalamus | 0.10 ± 0.01 |

Note: These values are regional influx constants from a human PET study with 18F-Fluorobenzyl-Dexetimide (FDEX) and represent in vivo tracer uptake, not in vitro binding affinities to specific receptor subtypes. nih.gov

Competitive Binding Studies with Reference Ligands

Competitive binding studies are a standard pharmacological technique used to determine the affinity of a compound for a receptor by assessing its ability to displace a known radiolabeled ligand from the binding site. The observation that the binding of 4-fluorodexetimide is blocked by pre-administration of antagonists such as dexetimide and atropine is indicative of a competitive interaction at the muscarinic receptor binding site nih.gov. In these studies, the unlabeled compound (e.g., dexetimide or atropine) competes with the labeled ligand (4-fluorodexetimide) for binding to the receptor. The concentration at which the unlabeled compound inhibits 50% of the labeled ligand binding (IC50) or its inhibition constant (Ki) can be determined, providing a measure of its affinity relative to the labeled ligand. Atropine and scopolamine (B1681570) are commonly used as reference ligands in muscarinic receptor binding assays due to their well-characterized high affinity and antagonist properties.

Ligand-Receptor Interaction Dynamics

Ligand-receptor interaction dynamics involve the transient association and dissociation of a ligand with its receptor, as well as conformational changes that occur upon binding. The affinity of a ligand for its receptor is a key determinant of the duration of the ligand-receptor complex and the resulting pharmacological effect. While detailed kinetic data specifically for the interaction of 4-fluorodexetimide with muscarinic receptors (e.g., association and dissociation rates) were not found in the provided search results, the high affinity binding observed for related compounds like dexetimide suggests a stable interaction with the receptor.

Orthosteric and Allosteric Binding Considerations

Muscarinic acetylcholine receptors, like many G protein-coupled receptors, possess both an orthosteric binding site and allosteric binding sites. The orthosteric site is the primary binding pocket for the endogenous neurotransmitter acetylcholine. Antagonists typically exert their effects by binding to this orthosteric site, thereby preventing the binding and activation by the endogenous agonist. Allosteric sites are distinct from the orthosteric site, and ligands binding to these sites can modulate the receptor's conformation and influence the binding or efficacy of orthosteric ligands. Given that 4-fluorodexetimide functions as a muscarinic antagonist and its binding is competitively inhibited by orthosteric antagonists like atropine and dexetimide, it is highly probable that 4-fluorodexetimide primarily binds to the orthosteric site of the muscarinic acetylcholine receptor.

Stereochemical Influence on Receptor Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the recognition and binding of ligands to their receptors. Receptors are chiral entities, and their interaction with chiral ligands is often highly stereoselective, meaning that different stereoisomers of a compound can exhibit significantly different binding affinities and pharmacological activities. Dexetimide, the non-fluorinated analogue of 4-fluorodexetimide, is the (+)-enantiomer of benzetimide (B37474) and is known to have high affinity for muscarinic receptors. Its stereoisomer, levetimide (B1674941) (the (-)-enantiomer), has a significantly lower affinity for these receptors. This difference in binding affinity between dexetimide and levetimide underscores the critical influence of stereochemistry on muscarinic receptor recognition and binding. 4-Fluorodexetimide is described with an (S)- configuration, indicating a specific stereochemistry that is likely important for its interaction with the muscarinic receptor.

Preclinical and Translational Evaluation of 4 Fluorodexetimide As a Radiotracer

In Vivo Biodistribution Studies in Non-Human Models

In vivo biodistribution studies in non-human models, including rodents and primates, have been crucial in characterizing the behavior of [18F]4-FDEX as a potential mAChR imaging agent. These studies assess the distribution of the radiotracer throughout the body over time, providing insights into its uptake, retention, and clearance in various organs and tissues.

Brain Uptake and Regional Heterogeneity in Rodents and Primates

Studies in mice and rats have shown that intravenously administered [18F]4-fluorodexetimide results in high brain uptake of radioactivity. acs.orgresearchgate.net This brain uptake exhibits a heterogeneous distribution pattern. acs.org In a first-in-humans study, [18F]4-fluorodexetimide also demonstrated high brain uptake and high image quality. snmjournals.orgresearchgate.net

Distribution Patterns in Muscarinic Receptor-Rich and Receptor-Poor Brain Regions

Consistent findings across rodent studies indicate that high binding levels of [18F]4-FDEX are observed in mAChR-rich brain areas such as the cortex and striatum. researchgate.netresearchgate.net Conversely, low levels of radioactivity are found in the cerebellum, which is considered a receptor-poor region. researchgate.netresearchgate.net This differential distribution aligns with the known density of mAChRs in these brain regions. acs.orgsnmjournals.org Further biodistribution studies in rats demonstrated similar cerebral distribution patterns with high striatum to cerebellum ratios. acs.orgnih.gov For instance, striatum to cerebellum ratios of 12.3 ± 2.0 at 3 hours post-injection were reported for 4-[18F]FDEX in rats. researchgate.net

Interactive Data Table: Regional Brain Uptake of [18F]4-FDEX in Rats

| Brain Region | Radioactivity Level (%ID/g at 60 min p.i.) |

| Striatum | ~5.5 acs.org |

| Cortex | ~4.2 acs.org |

| Cerebellum | ~0.6 acs.org |

Note: Data is approximate and derived from a specific study in mice at a particular time point.

Peripheral Organ Distribution for Tracer Characterization

While the primary focus for [18F]4-FDEX is brain imaging, understanding its distribution in peripheral organs is important for full tracer characterization and dosimetry. Studies have assessed the uptake and clearance of radioactivity in various peripheral tissues following administration. snmjournals.orgnih.gov However, detailed quantitative data on peripheral organ distribution for [18F]4-fluorodexetimide specifically, beyond general biodistribution mentions, is less extensively reported in the provided search results compared to brain uptake.

In Vivo Binding Specificity and Saturability in Preclinical Models

In vivo studies have investigated the binding specificity and saturability of [18F]4-FDEX in preclinical models to confirm its interaction with mAChRs.

Pharmacological Challenge Studies (e.g., Dexetimide (B1670337), Atropine)

Pharmacological challenge studies are a key method to demonstrate the specificity and saturability of a radiotracer for its target receptor. Pre-administration of known mAChR antagonists, such as dexetimide or atropine (B194438), has been shown to significantly block the uptake of radioactivity in mAChR-rich brain regions in mice. acs.orgresearchgate.netnih.gov This blockade, ranging from 50% to 95%, indicates good-to-excellent specific binding of [18F]4-FDEX to mouse mAChRs. acs.orgnih.gov The uptake of [18F]4-FDEX into mAChR-rich brain regions like the striatum and cortex was blocked by a dose of dexetimide (5 mg/kg). researchgate.net Drugs with different sites of action were ineffective at blocking receptor binding, further supporting the specificity of [18F]4-FDEX for mAChRs. researchgate.netresearchgate.net

Pharmacokinetic Evaluation in Preclinical Models

Pharmacokinetic evaluation in preclinical models provides information on how the radiotracer is absorbed, distributed, metabolized, and excreted. While detailed pharmacokinetic modeling results for [18F]4-FDEX in preclinical species are not extensively detailed in the provided snippets, some aspects of its kinetics have been reported. nih.govacs.orgnih.govsnmjournals.orgnih.govumich.eduresearchgate.netsci-hub.se The tracer readily crosses the blood-brain barrier in mice. acs.org In a first-in-humans study, irreversible kinetics of tracer distribution were observed in brain regions high in mAChRs. snmjournals.orgresearchgate.net The steady increase of radioactive levels during the scanning period in mAChR-rich brain regions, a characteristic of unsaturable binding in kinetic modeling, may be partially attributed to the high binding affinity of 4-[18F]FDEX. acs.org

Influx Constant (Ki) Determination The influx constant (Ki) for [18F]4-Fluorodexetimide has been determined using graphical analysis methods like the Gjedde-Patlak analysis in human studies.researchgate.netacs.orgKi values reflect the rate of tracer influx into brain tissue and binding to receptors. Studies have reported regional Ki values, with higher values in regions known to have higher mAChR density.researchgate.netacs.org

Table 1: Regional Influx Constant (Ki) Values for [18F]4-Fluorodexetimide in Human Subjects

| Brain Region | Ki (min⁻¹) |

| Putamen | 0.42 ± 0.04 |

| Frontal Cortex | 0.27 ± 0.01 |

| Hippocampus | 0.25 ± 0.02 |

| Thalamus | 0.10 ± 0.01 |

*Data is presented as mean ± standard deviation. researchgate.netacs.org

Structure Activity Relationships Sar and Derivative Research of 4 Fluorodexetimide

Elucidation of Structural Determinants for Muscarinic Receptor Binding

Studies on dexetimide (B1670337) and its analogues, including fluorinated derivatives like 4-Fluorodexetimide, have aimed to identify the key structural elements responsible for their potent binding to mAChRs. Dexetimide itself is a potent muscarinic cholinergic receptor antagonist with high affinity and good specific binding semanticscholar.org. The interaction of ligands with mAChRs, particularly at the orthosteric binding site located within the transmembrane core, is influenced by the structural characteristics of the ligand mdpi.comnih.gov. This orthosteric site is highly conserved across mAChR subtypes, which can pose a challenge in developing subtype-selective ligands mdpi.comresearchgate.net.

The stereospecificity of binding is a crucial determinant, as demonstrated by the competition studies where only the pharmacologically active isomer of benzetimide (B37474), dexetimide, was able to compete with a radioligand for binding sites acs.org. This highlights the importance of the three-dimensional arrangement of atoms in the molecule for effective receptor interaction. While specific detailed structural determinants for 4-Fluorodexetimide's binding are often discussed in the context of its radiofluorinated forms for PET imaging, the underlying principles of mAChR ligand binding, including the role of the azacyclic ring structure and the ability of the amine group to be protonated, are relevant mdpi.com.

Design and Synthesis of 4-Fluorodexetimide Analogues and Derivatives

The design and synthesis of analogues and derivatives of 4-Fluorodexetimide have been driven by the need to develop improved radiotracers for imaging mAChRs using Positron Emission Tomography (PET) acs.orgnih.gov. These efforts have involved strategic modifications to the core structure to enhance properties such as receptor affinity, selectivity, and metabolic stability, as well as to facilitate radiofluorination.

Regioisomeric Investigations (e.g., 2-[18F]- and 4-[18F]-Fluorodexetimide)

A significant area of investigation has focused on the synthesis and evaluation of regioisomers of fluorodexetimide, particularly the fluorine-18 (B77423) labeled forms, 2-[18F]fluorodexetimide (2-[18F]FDEX) and 4-[18F]fluorodexetimide (4-[18F]FDEX) acs.orgnih.govresearchgate.net. These regioisomers differ in the position of the fluorine atom on the phenyl ring.

Studies have evaluated the in vivo behavior of these regioisomers as potential PET agents for studying mAChRs nih.govresearchgate.net. Biodistribution studies in rats showed that both 2-[18F]FDEX and 4-[18F]FDEX crossed the blood-brain barrier and exhibited heterogeneous distribution in the brain, with higher uptake in mAChR-rich regions like the striatum and cortex compared to the cerebellum acs.orgnih.govnih.gov. Blocking studies with dexetimide or atropine (B194438) demonstrated specific binding to mAChRs for both regioisomers acs.orgnih.govnih.gov.

Interestingly, biodistribution studies of 2-[18F]FDEX in rats indicated substantial radioactivity detected in bone, suggesting in vivo defluorination nih.gov. In contrast, 4-[18F]FDEX showed little bone uptake, while maintaining high striatum-to-cerebellum ratios comparable to 2-[18F]FDEX at later time points nih.gov. These findings suggested that 4-[18F]FDEX is a potential PET agent for studying mAChRs in vivo nih.gov.

Computational and Theoretical Modeling Approaches

Computational and theoretical modeling approaches have become increasingly valuable tools in drug discovery and development, including the design and study of mAChR ligands like 4-Fluorodexetimide derivatives nih.gov. These methods can complement experimental studies by providing insights into ligand-receptor interactions and predicting biological activity based on chemical structure.

Protein-Ligand Docking Simulations

Protein-ligand docking simulations are computational methods used to predict the preferred binding orientation (pose) of a ligand within the binding site of a protein target nih.govbonvinlab.orglabshare.cnscispace.com. This technique explores the potential ways a small molecule can interact with a protein, estimating the binding affinity based on scoring functions bonvinlab.org.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to investigate the dynamic behavior and preferred three-dimensional arrangements of molecules and their complexes with biological targets. These methods can provide insights into the flexibility of a ligand, the conformational changes in a receptor upon ligand binding, and the stability of the resulting complex over time.

While specific detailed published studies focusing extensively on molecular dynamics simulations and conformational analysis of 4-fluorodexetimide binding to muscarinic receptors were not prominently found in the immediate search results, the principles of these techniques are highly relevant to understanding its interaction profile.

Experimentally, 4-fluorodexetimide, particularly in its 18F-labeled form, has been evaluated as a ligand for imaging muscarinic cholinergic receptors using positron emission tomography (PET). Studies have shown high brain uptake of radioactivity in mice following intravenous administration of 4-[18F]-fluorodexetimide, with high binding levels observed in mAChR-rich areas such as the cortex and striatum, and low levels in the cerebellum. nih.govscience.gov This uptake has been described as saturable and blockable by pre-administration of muscarinic antagonists like dexetimide or atropine, indicating specific binding to mAChRs. science.gov

Molecular dynamics simulations could be employed to model the interaction of 4-fluorodexetimide with different muscarinic receptor subtypes (M1-M5) embedded in a lipid bilayer environment. Such simulations could:

Explore the conformational landscape of 4-fluorodexetimide in solution and within the receptor binding pocket.

Analyze the stability of the ligand-receptor complex over simulation time.

Identify key residues in the binding site that interact with 4-fluorodexetimide through various forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

Investigate the dynamic interplay between the ligand's flexibility and the receptor's conformational changes upon binding.

Conformational analysis, potentially guided by MD simulations or quantum mechanical calculations, could help determine the energetically favorable conformers of 4-fluorodexetimide that are relevant for receptor binding. The presence of the fluorine atom can influence the conformational preferences of molecules, as observed in studies of fluorinated proline derivatives where fluorination can alter ring puckering and peptide bond conformation. guidetoimmunopharmacology.orglabsolu.caebricmall.com Understanding these conformational effects in 4-fluorodexetimide could provide clues about how it presents itself to the muscarinic receptor binding site and the specific interactions it can form.

By providing dynamic and structural insights at an atomic level, MD simulations and conformational analysis would complement the experimental binding data, contributing to a more complete understanding of the SAR of 4-fluorodexetimide and its interaction with mAChRs.

Prediction of Binding Affinity and Selectivity

Predicting binding affinity and selectivity computationally is a critical aspect of modern SAR studies and drug discovery. These methods aim to estimate the strength of the interaction between a ligand and its target (affinity) and the preference of a ligand for one target over others (selectivity).

Experimentally, 4-fluorodexetimide has demonstrated binding to muscarinic receptors in vivo, showing preferential uptake in brain regions known to be rich in these receptors. nih.govscience.govnih.gov This observed distribution and the saturable nature of its binding are indicative of a certain level of binding affinity and selectivity for mAChRs. 4-Fluorodexetimide is a fluorinated analog of dexetimide, a known potent muscarinic antagonist that exhibits stereoselective binding to mAChRs. nih.govscience.govresearchgate.netnih.gov The introduction of a fluorine atom at the 4-position modifies the parent dexetimide structure, and computational predictions can help understand how this modification impacts binding affinity and selectivity compared to the original compound.

Computational methods for predicting binding affinity and selectivity include:

Molecular Docking: This technique predicts the preferred binding orientation (pose) of a ligand within a receptor binding site and provides a scoring function value that estimates binding affinity.

Scoring Functions: Various empirical, knowledge-based, and force-field-based scoring functions are used in conjunction with docking or independently to estimate binding free energy.

Free Energy Calculations: More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and particularly alchemical free energy methods (e.g., Free Energy Perturbation (FEP) or Thermodynamic Integration (TI)), can provide more accurate predictions of binding free energy differences between ligands or for a single ligand to different targets.

Machine Learning Models: Data-driven machine learning approaches are increasingly used to predict binding affinity based on chemical structure and/or protein-ligand complex features.

Applying these predictive methods to 4-fluorodexetimide and a series of related derivatives or muscarinic receptor subtypes could provide valuable insights:

Predicting the binding affinity of 4-fluorodexetimide to each of the five muscarinic receptor subtypes (M1-M5) could help explain the observed in vivo distribution and binding patterns.

Comparing the predicted binding affinities of 4-fluorodexetimide to those of dexetimide and other related compounds could illuminate the specific contribution of the fluorine substituent to binding.

Predicting the selectivity profile of 4-fluorodexetimide across different mAChR subtypes and potentially other off-targets could help assess its specificity.

In the context of developing 18F-labeled 4-fluorodexetimide as a PET tracer, computational predictions could aid in optimizing the tracer's properties for high target binding and low non-specific binding.

While detailed computational studies specifically predicting the binding affinity and selectivity of 4-fluorodexetimide using advanced methods were not explicitly detailed in the search results, the experimental evidence of its muscarinic receptor binding makes it a relevant candidate for such computational investigations within the framework of SAR. These predictive approaches would help rationalize experimental observations and guide potential future modifications to the 4-fluorodexetimide scaffold for targeted applications.

Metabolic Pathways and Stability Investigations of 4 Fluorodexetimide

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assessments are commonly performed using liver microsomes and hepatocytes to evaluate how a compound is metabolized by key enzyme systems. These studies provide insights into the rate and pathways of metabolism before in vivo testing. nuvisan.comdls.com Liver microsomes are enriched in cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of Phase I metabolism, while hepatocytes offer a more complete model, including both Phase I and Phase II metabolic pathways. dls.comevotec.comthermofisher.com

In vitro metabolic stability assays involve incubating the compound with these enzyme systems and monitoring its degradation over time. nuvisan.com The rate of metabolism helps determine the compound's half-life and can inform predictions about its in vivo clearance. nuvisan.com

Identification of Metabolites

The identification of metabolites is a critical step in understanding the metabolic profile of a compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are commonly employed for this purpose. nuvisan.compharmaron.com These methods allow for the detection and structural elucidation of metabolites formed during in vitro incubations. nuvisan.compharmaron.com

While specific details regarding the identified metabolites of 4-Fluorodexetimide from the provided sources are limited, metabolic profiling generally aims to characterize the biotransformation pathways and identify any metabolites that may be disproportionate or unique in humans compared to preclinical species. pharmaron.comadmescope.com

Enzyme Systems Involved in Metabolism (e.g., Liver Microsomes, Hepatocytes)

Liver microsomes and hepatocytes are widely used in vitro systems for studying drug metabolism. dls.comthermofisher.com Liver microsomes, derived from the endoplasmic reticulum, are rich in membrane-bound enzymes like CYPs and flavin monooxygenases (FMOs). thermofisher.com They also contain some Phase II enzymes, such as certain uridine (B1682114) glucuronosyltransferases (UGTs) and epoxide hydrolases. thermofisher.com Hepatocytes, as intact cells, contain the full complement of hepatic drug-metabolizing enzymes and transporters, making them a more physiologically relevant model for predicting in vivo hepatic metabolic fate. dls.com

The choice between microsomes and hepatocytes depends on the specific research question, with microsomes being suitable for high-throughput screening of Phase I metabolism and hepatocytes providing a broader picture including Phase II metabolism and transporter effects. dls.comevotec.com Studies evaluating the metabolic stability of compounds often utilize liver microsomes and hepatocytes from various species, including humans and common preclinical species like mice, rats, dogs, and monkeys, to assess species differences in metabolism. nuvisan.comnih.govnih.gov

In Vivo Metabolic Fate in Preclinical Models

Investigating the in vivo metabolic fate of a compound in preclinical models provides crucial information about its behavior in a living system, including absorption, distribution, metabolism, and excretion (ADME). For radiolabeled tracers like [¹⁸F]4-fluorodexetimide, in vivo studies are essential to understand how the tracer is processed by the body and whether radioactive metabolites are formed that could interfere with imaging.

Defluorination Processes and Their Impact on Tracer Behavior

Defluorination, the removal of the fluorine atom from a fluorinated compound, is a potential metabolic pathway for fluorinated radiotracers, particularly those labeled with fluorine-18 (B77423). This process can lead to the formation of radioactive fluoride (B91410) ions, which can accumulate in bone and potentially confound PET imaging data by contributing to background signal. researchgate.net

Studies with fluorinated compounds, including some radiotracers, have investigated defluorination. For example, substantial radioactivity detected in bone following the administration of 2-[¹⁸F]fluorodexetimide suggested in vivo defluorination of this isomer. researchgate.net In contrast, for 4-[¹⁸F]fluorodexetimide, little bone uptake was observed, suggesting reduced or negligible defluorination compared to the 2-isomer. researchgate.net This difference in defluorination between isomers can significantly impact their suitability as PET tracers.

Assessment of Parent Compound Fraction in Biological Samples

Determining the fraction of the parent compound remaining in biological samples (e.g., plasma, brain tissue) over time is important for understanding the extent of metabolism in vivo. A high parent compound fraction indicates good metabolic stability, while a low fraction suggests rapid metabolism.

Strategies for Improving Metabolic Stability in Radioligand Design

The metabolic stability of a radioligand is a critical factor influencing its pharmacokinetic profile and, consequently, the quality of PET images. Rapid metabolism can lead to the formation of radiolabeled metabolites that may accumulate in non-target tissues, increasing background noise and reducing the signal-to-noise ratio. Furthermore, if a radiometabolite is able to cross the blood-brain barrier, it can interfere with the quantification of the target in the brain. Therefore, strategies to improve the metabolic stability of radioligands are essential in radiopharmaceutical development.

Several chemical strategies are employed to enhance the metabolic stability of radioligands, particularly those labeled with fluorine-18. These strategies often involve structural modifications aimed at hindering enzymatic cleavage or increasing the strength of potentially labile bonds.

One common approach is the introduction of fluorine atoms or other substituents at metabolically vulnerable positions. The high electronegativity and small size of fluorine can influence the electron distribution and steric environment around a carbon atom, making it less susceptible to enzymatic oxidation, particularly by cytochrome P450 enzymes lupinepublishers.comnih.gov. For instance, replacing a hydrogen atom with fluorine at a site prone to hydroxylation can significantly decrease the rate of metabolism nih.gov.

Deuteration, the replacement of hydrogen atoms with deuterium (B1214612), is another effective strategy to improve metabolic stability researchgate.netnih.govsnmjournals.org. The carbon-deuterium bond is stronger than the carbon-hydrogen bond due to the kinetic isotope effect, leading to a slower rate of cleavage at the deuterated position biorxiv.orgmdpi.com. This approach has been successfully applied to several radioligands to reduce their metabolic degradation nih.govsnmjournals.orgmdpi.com. For example, deuteration at specific positions in [18F]FE-(+)-DTBZ ([18F]25) resulted in [18F]FE-(+)-DTBZ-D4 ([18F]26), which showed significantly reduced defluorination and an elongated plasma half-life nih.govmdpi.com.

Structural modifications to the radioligand backbone can also enhance metabolic stability. This includes strategies such as:

Incorporation of unnatural amino acids or amide bond mimetics in peptide-based radioligands to resist proteolytic cleavage acs.orgmdpi.com.

Cyclization to create more rigid structures that are less accessible to metabolic enzymes acs.orgmdpi.com.

Introduction of alkyl chains or lipophilic groups, which can influence interactions with metabolizing enzymes or alter distribution mdpi.commdpi.com.

Replacement of labile functional groups with more stable bioisosteres mdpi.com.

For radioligands targeting specific receptors, such as muscarinic acetylcholine (B1216132) receptors which are relevant to compounds like 4-Fluorodexetimide uni-frankfurt.demdpi.comfrontiersin.orgnih.gov, understanding the primary metabolic pathways is crucial for rational design of stabilization strategies. While specific data on metabolic stability improvement strategies for 4-Fluorodexetimide were not extensively found in the immediate search results, general principles for fluorine-18 labeled radioligands and muscarinic receptor ligands can be applied.

For example, studies on other radioligands have shown that modifying alkyl chains or incorporating metabolically stable subunits can be beneficial hzdr.de. The position of the fluorine-18 label also plays a role in metabolic stability; aromatic C-F bonds are generally more stable than aliphatic C-F bonds nih.gov.

The effectiveness of these strategies can be evaluated through in vitro studies using liver microsomes or plasma, and in vivo PET imaging studies to assess the presence and distribution of radiometabolites biorxiv.orgresearchgate.net.

The following table summarizes some general strategies for improving metabolic stability in radioligand design based on the literature:

| Strategy | Description | Potential Mechanism of Stabilization | Example (if available from search) |

| Fluorine Substitution | Replacing hydrogen with fluorine at metabolically labile sites. | Electron withdrawal and steric hindrance reduce enzymatic activity. | 9-Fluororisperidone, 4'-fluorocelecoxib nih.gov |

| Deuteration | Replacing hydrogen with deuterium at metabolically labile sites. | Kinetic isotope effect slows down C-D bond cleavage. | [18F]FE-(+)-DTBZ-D4, 4-[18F]FGln-d3 nih.govsnmjournals.orgmdpi.com |

| Backbone Modification (Peptides) | Incorporating unnatural amino acids or amide bond mimetics. | Increased resistance to proteolytic enzymes. | Use of D-amino acids, β-amino acids acs.orgmdpi.com |

| Cyclization | Creating cyclic structures. | Hinders enzyme access to cleavable bonds. | General strategy for peptide stabilization acs.orgmdpi.com |

| Introduction of Stable Functional Groups | Replacing labile groups with bioisosteres or more stable moieties. | Alters metabolic pathways or increases bond strength. | Replacement of carboxylic acid with tetrazole mdpi.com |

| Modification of Alkyl Chains | Branching or incorporating stable subunits in alkyl linkers. | Reduces susceptibility to oxidation or other metabolic processes. | Modifications at the N-alkyl chain of radioligands hzdr.de |

Applying these strategies to the design of 4-Fluorodexetimide analogs for radiolabeling could potentially lead to radioligands with improved metabolic profiles, resulting in enhanced image quality and more accurate quantification of muscarinic receptors.

Advanced Analytical Methodologies in 4 Fluorodexetimide Research

Methods for Radiochemical Purity and Specific Activity Determination

For radiolabeled 4-Fluorodexetimide, specifically [18F]4-Fluorodexetimide, determining radiochemical purity and specific activity is paramount for its use as a PET tracer. Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form. This is typically assessed using radio-HPLC, where the radioactivity of the eluting peaks is monitored. Co-elution of the radioactive peak with a non-radiolabeled reference standard of 4-Fluorodexetimide confirms the identity of the radiolabeled product and its purity is determined by the percentage of total radioactivity associated with this peak. nih.govimperial.ac.uk High radiochemical purity, often exceeding 95% or 98%, is consistently reported for successfully synthesized batches of [18F]4-Fluorodexetimide or related 18F-labeled compounds. nih.govresearchgate.netresearchgate.net

Specific activity is defined as the amount of radioactivity per unit mass of the compound (e.g., MBq/µmol or mCi/µmol). It reflects the concentration of the radiolabeled molecule relative to its non-radiolabeled counterpart and is a critical parameter for quantitative PET imaging. Methods for determining specific activity typically involve measuring the radioactivity of a purified sample and determining the chemical mass of the compound in the same sample, often using UV detection during HPLC analysis against a calibration curve of the non-radiolabeled standard. nih.gov Reported specific activities for [18F]4-Fluorodexetimide and similar 18F-labeled tracers vary depending on the synthesis method and the amount of starting radioactivity, with values ranging from modest levels to over 1000 mCi/µmol or several hundred GBq/µmol. nih.govresearchgate.netresearchgate.netnih.govacs.orgresearchgate.net The amount of non-radiolabeled precursor present can significantly influence the final specific activity. snmjournals.org

Imaging Modalities and Quantitative Analysis Techniques in Preclinical Research

Other preclinical imaging modalities that can complement PET studies, although not specifically detailed for 4-Fluorodexetimide in the provided results, include Magnetic Resonance Imaging (MRI), Computed Tomography (CT), Single Photon Emission Computed Tomography (SPECT), and optical imaging. kinntherapeutics.comcrownbio.comwikipedia.orgd-nb.info Hybrid systems like PET/CT and PET/MRI are commonly used to provide both functional (PET) and anatomical (CT/MRI) information. kinntherapeutics.comcrownbio.comwikipedia.org

Quantitative analysis of the acquired PET data is essential to derive meaningful parameters related to tracer kinetics and binding. This involves analyzing the TACs using various modeling approaches.

Kinetic Modeling for Tracer Quantification

Kinetic modeling is a powerful technique used to quantify the processes governing the uptake, distribution, binding, and clearance of a radiotracer in tissues. By fitting mathematical models to the experimental TACs and the arterial input function (radioactivity concentration in arterial plasma over time), kinetic rate constants can be estimated. These constants provide insights into physiological and biochemical processes, such as blood flow, tracer transport across membranes, and binding to specific receptors. nih.gov

For tracers like [18F]4-Fluorodexetimide that exhibit retention in target tissues, compartmental models are often employed. A common approach is the two-tissue compartment model, which describes the tracer's movement between the plasma and two tissue compartments: a free/non-specifically bound compartment and a specifically bound compartment. nih.gov Rate constants (e.g., K1, k2, k3, k4) represent the transfer rates between these compartments. nih.gov The influx rate constant (Ki), which represents the net uptake of the tracer into the tissue, can be derived from these rate constants. researchgate.netwikipedia.org

While specific detailed kinetic modeling results for [18F]4-Fluorodexetimide in preclinical studies are not extensively provided in the search snippets, the principle of kinetic modeling is applicable. Studies on other PET tracers for cholinergic systems demonstrate the use of kinetic modeling to calculate parameters like distribution volume or binding potential. snmjournals.org

Graphical Analysis Methods (e.g., Gjedde-Patlak)

Graphical analysis methods offer simplified approaches to quantify tracer kinetics, particularly for tracers undergoing irreversible uptake or those that reach a state of reversible binding equilibrium. The Gjedde-Patlak plot (also known as the Patlak plot) is a graphical technique used for tracers that are irreversibly trapped or show very slow washout from the tissue compartment. wikipedia.orgnih.gov It linearizes the tissue TAC data when plotted against a function of the plasma input function. wikipedia.org The slope of the resulting linear phase is proportional to the net influx rate (Ki) of the tracer into the tissue, while the intercept is related to the distribution volume in the reversible compartment. wikipedia.org

The Gjedde-Patlak analysis has been applied in the context of PET imaging, including studies involving muscarinic receptors. researchgate.netturkupetcentre.net For [18F]4-Fluorodexetimide, which has shown irreversible distribution kinetics in regions of high mAChR concentration in human studies, the Gjedde-Patlak graphical analysis has been applied to determine the influx constant (Ki). researchgate.net This method provides a relatively straightforward way to estimate tracer uptake without requiring full kinetic modeling with a specific compartmental structure, provided the underlying assumptions of irreversible uptake or rapid equilibrium are met. wikipedia.org

Data Table: Representative Specific Activity Values for 18F-Labeled Tracers

| Compound | Specific Activity Range (approx.) | Unit | Source |

| [18F]4-Fluorodexetimide | > 600 | mCi/µmol | nih.gov |

| [18F]-DAFBA | > 1000 | mCi/µmol | nih.gov |

| [18F]MCFB | 5.7 | GBq/µmol | acs.org |

| [18F]FBnTP (automated synthesis) | 69.23 ± 45.62 | GBq/µmol | researchgate.net |

| [18F]FBnTP (microwave procedure) | 534.5 ± 371.4 | GBq/µmole | researchgate.net |

| [18F]FBnTP (pooled droplet reactions) | 339-710 | GBq μmol-1 | researchgate.net |

| [18F]FAZA (higher radioactivity levels) | 70-150 | GBq/μmol | researchgate.net |

| [18F]FBnTP (optimized automated synthesis) | 80-99 | GBq/μmol | researchgate.net |

| [18F]MEL054 | 71–119 | GBq μmol–1 | researchgate.net |

| Al[18F]-IMP 449 (estimated) | 18,500–48,100 (500-1,300) | GBq/mmol (Ci/mmol) | researchgate.netsnmjournals.org |

Note: Specific activity values can vary significantly based on the synthesis method, starting radioactivity, and time from end of synthesis.

Data Table: [18F]4-Fluorodexetimide Biodistribution in Rats (Striatum-to-Cerebellum Ratio)

| Time after Injection | Striatum-to-Cerebellum Ratio | Source |

| 1 hour | 5.9 ± 0.9 | nih.gov |

| 3 hours | 12.3 ± 2.0 | nih.gov |

Data Table: [18F]4-Fluorodexetimide Distribution in Human Brain Regions (SUV at 4h)

| Brain Region | SUV (approx.) | Source |

| Striatum | ~6.0 | acs.orgnih.gov |

| Cortex | ~4.5 | acs.orgnih.gov |

| Hippocampus | ~3.8 | acs.orgnih.gov |

| Thalamus | ~3.0 | acs.orgnih.gov |

| Cerebellum | ~1.3 | acs.orgnih.gov |

Data Table: [18F]4-Fluorodexetimide Influx Constant (Ki) in Human Brain Regions (Gjedde-Patlak Analysis)

| Brain Region | Ki (approx.) | Source |

| Putamen | 0.42 ± 0.04 | researchgate.net |

| Frontal Cortex | 0.27 ± 0.01 | researchgate.net |

| Hippocampus | 0.25 ± 0.02 | researchgate.net |

| Thalamus | 0.10 ± 0.01 | researchgate.net |

Future Directions and Research Perspectives for 4 Fluorodexetimide Analogues

Optimization of Radiotracer Properties for Enhanced Imaging Methodologies

While [¹⁸F]4-Fluorodexetimide ([¹⁸F]4-FDEX) has demonstrated favorable characteristics for positron emission tomography (PET) imaging, including good brain uptake and distribution corresponding to mAChR density, there remains room for improvement. nih.govnih.gov Future research will likely focus on developing analogues with optimized pharmacokinetic and pharmacodynamic profiles to enhance image quality and quantitative accuracy.

Key optimization goals include:

Improved Kinetics: The parent compound, dexetimide (B1670337), and its derivatives, including [¹⁸F]4-FDEX, can exhibit irreversible or very slow binding kinetics in regions with high receptor density. nih.gov This complicates the quantitative analysis of receptor occupancy and density. Future analogues will be designed to have faster, more reversible kinetics, which is crucial for applications like measuring changes in endogenous acetylcholine (B1216132) levels or assessing the target engagement of therapeutic drugs. acs.org

Reduced Non-Specific Binding: Minimizing non-specific binding is a perpetual goal in radiotracer development. Although dexetimide analogues generally show good specific binding, further chemical modifications could reduce background signal, thereby increasing the signal-to-noise ratio and improving the sensitivity of PET imaging, especially in regions with lower receptor expression. acs.org

Metabolic Stability: The in-vivo stability of a radiotracer is critical for accurate modeling, as radiometabolites can interfere with signal quantification. While [¹¹C]benztropine, another mAChR ligand, has shown reasonable in vivo stability, detailed metabolic profiles for a wider range of dexetimide analogues are needed. acs.org Future work will involve designing analogues that are less susceptible to metabolic degradation in the periphery and the brain.

Analogues of dexetimide have been developed using various radioisotopes, including bromine-76 (B1195326) and carbon-11 (B1219553), each with distinct properties and synthetic challenges. acs.org For instance, 4-[⁷⁶Br]BrDEX showed promising preclinical data but requires further validation. acs.org The development of [¹¹C]dexetimide was hampered by a complex synthesis. acs.org The creation of [¹⁸F]4-FDEX and its isomer, 2-[¹⁸F]FDEX, represented a significant step forward due to the favorable half-life of fluorine-18 (B77423) and a more straightforward two-step radiosynthesis. acs.org

| Analogue | Isotope | Key Finding/Characteristic | Reference |

|---|---|---|---|

| [¹¹C]dexetimide | ¹¹C | High affinity, but complex multi-step synthesis limited further validation. | acs.org |

| 4-[⁷⁶Br]BrDEX | ⁷⁶Br | Showed reasonable binding affinity (Kd = 1.9 nM) and high uptake in mAChR-rich brain regions in rats. | acs.org |

| 2-[¹⁸F]FDEX | ¹⁸F | One of the first ¹⁸F-labeled dexetimide analogues; readily crossed the blood-brain barrier in mice. | acs.orgnih.gov |

| [¹⁸F]4-FDEX | ¹⁸F | Demonstrated good brain entry and retention in mAChR-rich regions in a first-in-human study. | nih.govnih.gov |

Exploration of Subtype-Selective Muscarinic Radioligands

A significant limitation of 4-fluorodexetimide is its non-selectivity across the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). nih.gov These subtypes have distinct anatomical distributions and physiological functions. acs.org The development of subtype-selective radioligands derived from the dexetimide scaffold is a critical future direction that would enable more precise investigation of the roles of individual mAChR subtypes in health and disease.

The M1 and M4 receptors, in particular, are prominent targets for drug development in neuropsychiatric and neurodegenerative disorders like Alzheimer's disease and schizophrenia. nih.gov

M1-Selective Ligands: The M1 receptor is highly expressed in the cerebral cortex and hippocampus and is integral to learning and memory. acs.org Developing M1-selective tracers based on the 4-fluorodexetimide structure could provide invaluable tools for diagnosing and monitoring cognitive disorders and for assessing the efficacy of M1-targeted therapies.

M4-Selective Ligands: The M4 receptor is abundant in the striatum, a brain region implicated in motor control and motivation, and is a key target for treating psychosis. acs.orgnih.gov An M4-selective radioligand would allow for direct in-vivo measurement of receptor occupancy by antipsychotic drugs, aiding in dose optimization and patient stratification. nih.govsnmjournals.org

The challenge lies in modifying the dexetimide structure to confer high affinity for a specific subtype without compromising its favorable imaging properties, such as blood-brain barrier penetration. This pursuit is complicated by the high degree of similarity in the orthosteric binding site (the site where acetylcholine binds) across mAChR subtypes. A promising strategy may involve designing bitopic or allosteric ligands—molecules that bind to both the orthosteric site and a less-conserved allosteric site, which can confer greater subtype selectivity. acs.org

| mAChR Subtype | Primary CNS Location | Key Function/Disease Relevance | Reference |

|---|---|---|---|

| M1 | Cerebral cortex, hippocampus, neostriatum | Learning, memory, synaptic plasticity; implicated in Alzheimer's disease. | acs.org |

| M2 | Basal forebrain, thalamus, neocortex | Plays a role in recognition memory and hippocampal plasticity. | nih.gov |

| M4 | Striatum, hippocampus, cortex | Modulates dopamine (B1211576) release; implicated in schizophrenia and Parkinson's disease. | acs.orgnih.gov |

Application of Advanced Computational and Artificial Intelligence Methods in Radioligand Design

The traditional process of radioligand discovery is often time-consuming and resource-intensive. The integration of advanced computational and artificial intelligence (AI) methods offers a path to accelerate and rationalize the design of novel 4-fluorodexetimide analogues.

Molecular Modeling and Simulation: Techniques such as molecular docking and molecular dynamics (MD) simulations can predict how different chemical modifications to the 4-fluorodexetimide scaffold will affect its binding affinity and selectivity for various mAChR subtypes. For example, MD simulations can reveal the stability of ligand-receptor interactions and the role of water molecules in the binding pocket, providing insights for rational design. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structures of compounds and their biological activities. By training QSAR models on existing data for dexetimide analogues, researchers can predict the binding affinities of new, untested compounds, helping to prioritize which molecules to synthesize and evaluate.

Machine Learning and AI: More advanced AI algorithms, such as deep learning, can analyze vast datasets of chemical structures and biological data to identify novel scaffolds and predict key radiotracer properties, including blood-brain barrier permeability, metabolic stability, and non-specific binding. These in silico methods can significantly reduce the number of candidate compounds that need to be synthesized and tested preclinically, streamlining the development pipeline. researchgate.net

The increasing availability of high-resolution crystal structures of mAChR subtypes provides a solid foundation for these computational approaches, allowing for more accurate and predictive modeling of ligand-receptor interactions. researchgate.net

Role of 4-Fluorodexetimide in Advancing Understanding of Cholinergic System Dynamics in Preclinical Contexts

In preclinical research, 4-fluorodexetimide and its analogues serve as powerful tools for exploring the fundamental biology of the cholinergic system. PET imaging in animal models allows for longitudinal studies of changes in mAChR density and function in response to various stimuli, genetic modifications, or disease progression.

Disease Modeling: In animal models of neurodegenerative diseases like Alzheimer's or Parkinson's, these radiotracers can be used to map the loss of cholinergic integrity over time and to correlate these changes with behavioral deficits. Preclinical PET studies have already demonstrated the utility of mAChR ligands in evaluating disease states. researchgate.net

Pharmacological Studies: 4-fluorodexetimide can be used in drug development to assess the target engagement of new therapeutic agents. By performing baseline PET scans and then repeating the scans after administering a novel drug, researchers can quantify the degree to which the drug occupies the mAChRs in the brain. nih.gov This is crucial for confirming a drug's mechanism of action and for guiding dose selection for clinical trials.

Probing Neurotransmission: Advanced PET imaging protocols, such as drug-challenge studies, can use 4-fluorodexetimide to measure changes in the levels of endogenous acetylcholine. For instance, administering a drug that increases acetylcholine release should lead to a decrease in the binding of a radiolabeled antagonist like 4-fluorodexetimide, providing a dynamic in-vivo measure of cholinergic activity. acs.org

These preclinical applications are essential for validating new therapeutic strategies and for deepening our fundamental understanding of how the cholinergic system contributes to brain function and dysfunction. The insights gained from these animal studies are critical for the successful translation of new therapies to the clinic. nih.gov

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.